2-Benzyl-2-methylpyrrolidine hydrochloride
Overview
Description
2-Benzyl-2-methylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
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Biological Activity
2-Benzyl-2-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H18ClN and features a pyrrolidine ring with a benzyl group and a methyl substituent. This specific substitution pattern contributes to its unique chemical reactivity and biological properties, differentiating it from related compounds such as 2-benzylpyrrolidine and 2-methylpyrrolidine.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to diverse biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or signaling pathways.
- Receptor Binding : It may function as a ligand for certain receptors, affecting cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .
- Anticancer Properties : The compound's structural analogs have been evaluated for anticancer activity, indicating that modifications in the pyrrolidine ring can enhance efficacy against various cancer cell lines .
- Anticonvulsant Activity : Some studies suggest that pyrrolidine derivatives possess anticonvulsant properties, making them candidates for further investigation in seizure disorders .
Case Studies and Experimental Data
- Antidepressant Activity :
- Anticancer Activity :
- Inhibition Studies :
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-benzyl-2-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRZUUIMJDJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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